

Application Notes and Protocols for BI-1230

Clinical Trial Enrollment

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Compound of Interest

Compound Name: BI-1230

Cat. No.: B1666951

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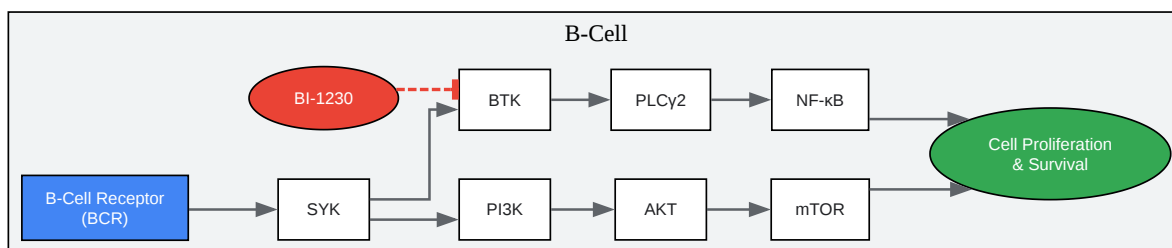
These application notes provide a comprehensive overview of the inclusion criteria and patient screening protocols for clinical trials investigating **BI-1230**, a novel inhibitor of the B-cell receptor (BCR) signaling pathway, for the treatment of relapsed or refractory Non-Hodgkin's Lymphoma (NHL).

Introduction

BI-1230 is an investigational, orally administered, potent, and selective inhibitor of a key kinase in the B-cell receptor signaling cascade. Dysregulation of this pathway is a critical driver in the pathogenesis of various B-cell malignancies, including Non-Hodgkin's Lymphoma.[1][2][3] By targeting this pathway, **BI-1230** aims to inhibit the proliferation and survival of malignant B-cells. Clinical trials are designed to evaluate the safety, tolerability, and efficacy of **BI-1230** in patients with relapsed or refractory NHL. Adherence to the specified inclusion and exclusion criteria is crucial to ensure patient safety and the integrity of the clinical trial data.[4]

Signaling Pathway

The B-cell receptor (BCR) signaling pathway is essential for the development, proliferation, and survival of B-cells. In many B-cell lymphomas, this pathway is constitutively active, leading to uncontrolled cell growth.[1][3][5] **BI-1230** targets a critical downstream kinase in this pathway, thereby blocking the pro-survival signals.



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Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of **BI-1230**.

Inclusion and Exclusion Criteria

The following tables summarize the key quantitative inclusion and exclusion criteria for enrollment in the **BI-1230** clinical trial.

Key Inclusion Criteria

Parameter	Value
Age	≥ 18 years
Histology	Histologically confirmed diagnosis of Non-Hodgkin's Lymphoma (specific subtypes may be specified per cohort)
Disease Status	Relapsed or refractory disease after at least two prior lines of systemic therapy
Measurable Disease	At least one measurable lesion >1.5 cm in the longest dimension by CT scan
ECOG Performance Status	0-2
Life Expectancy	≥ 3 months

Key Laboratory Inclusion Criteria

Parameter	Value
Absolute Neutrophil Count (ANC)	$\geq 1,000/\mu\text{L}$
Platelet Count	$\geq 75,000/\mu\text{L}$
Hemoglobin	$\geq 8.0 \text{ g/dL}$
Total Bilirubin	$\leq 1.5 \times \text{Upper Limit of Normal (ULN)}$
AST (SGOT) and ALT (SGPT)	$\leq 2.5 \times \text{ULN}$ (or $\leq 5 \times \text{ULN}$ if liver metastases are present)
Creatinine Clearance	$\geq 50 \text{ mL/min}$ (calculated by Cockcroft-Gault formula)

Experimental Protocols: Patient Screening and Enrollment

The screening and enrollment process is designed to ensure that all participants meet the eligibility criteria and can safely participate in the trial.

Pre-Screening

- Initial Contact: Potential participants may be identified through physician referrals or by responding to trial announcements.^[6] Initial contact is typically made via telephone or a secure online portal.^[6]
- Pre-Screening Questionnaire: A pre-screening questionnaire is administered to gather basic information, including age, diagnosis, prior treatments, and current health status.^[7] This initial step helps to quickly identify individuals who are clearly ineligible, minimizing the burden on both the patient and the clinical site.

Screening Visit

Patients who pass the pre-screening will be scheduled for a comprehensive screening visit at the clinical trial site.

- **Informed Consent:** The first and most critical step of the screening visit is obtaining written informed consent.[8] The investigator or a qualified designee will explain all aspects of the clinical trial, including potential risks and benefits, and answer any questions the patient may have.
- **Medical History and Physical Examination:** A complete medical history is taken, and a thorough physical examination is performed, including measurement of vital signs, height, and weight.[8]
- **Performance Status Assessment:** The Eastern Cooperative Oncology Group (ECOG) performance status will be determined.[9]
- **Laboratory Assessments:** Blood and urine samples are collected for a comprehensive panel of tests as outlined in the inclusion criteria table.[8]
- **Imaging:** Radiographic assessments, typically a CT scan, are performed to confirm and measure the extent of the disease.[10]
- **Electrocardiogram (ECG):** A 12-lead ECG is performed to assess cardiac function.
- **Biopsy:** In some cases, a recent tumor biopsy may be required to confirm the histological diagnosis.

Eligibility Review

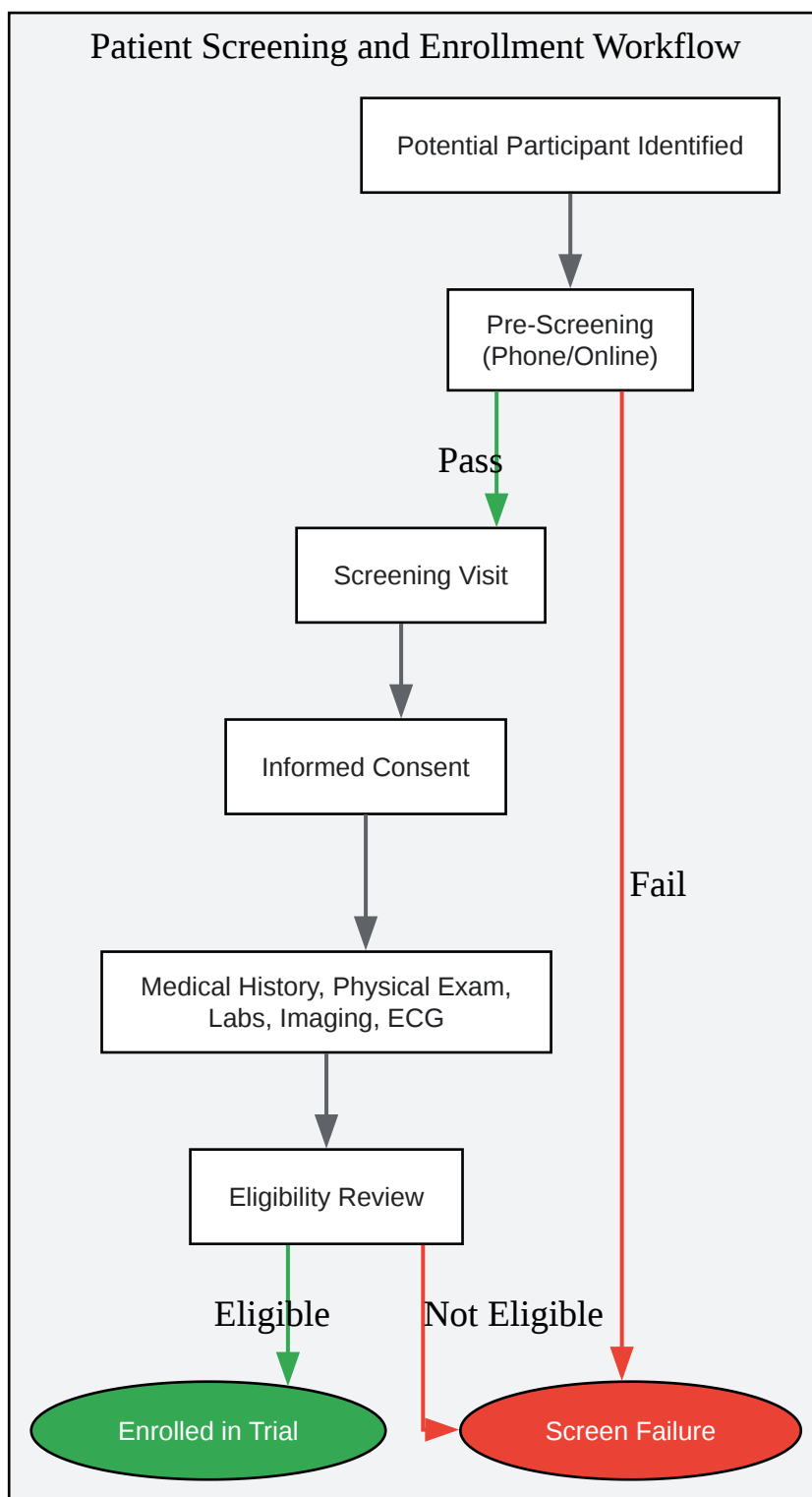
All screening data is meticulously reviewed by the principal investigator and the clinical trial team to confirm that the patient meets all inclusion criteria and none of the exclusion criteria. This process is documented in the patient's research record.

Enrollment

Once a patient is confirmed to be eligible, they are formally enrolled in the clinical trial and scheduled to begin treatment with **BI-1230**.

Enrollment Workflow

The following diagram illustrates the logical flow of the patient screening and enrollment process.



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Caption: Workflow for patient screening and enrollment in the **BI-1230** clinical trial.

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